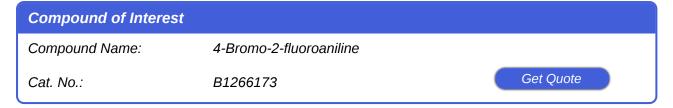


# Spectroscopic Profile of 4-Bromo-2fluoroaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromo-2-fluoroaniline** (CAS No: 367-24-8), a versatile building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectra, offering a practical reference for laboratory work.

## **Core Spectroscopic Data**

The following sections summarize the essential spectroscopic data for **4-Bromo-2-fluoroaniline**, crucial for its identification and characterization in a research and development setting.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the hydrogen and carbon framework of **4-Bromo-2-fluoroaniline**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Bromo-2-fluoroaniline** 



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.89	t	8.0	2H	Ar-H
6.62	dd	8.6, 4.5	2H	Ar-H
3.60	S	-	2H	-NH2

Solvent: CDCl<sub>3</sub>, Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Bromo-2-fluoroaniline** 

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
156.38	d, J = 235.2	C-F
142.57	d, J = 2.0	C-NH <sub>2</sub>
116.10	d, J = 7.6	Ar-C
115.69	d, J = 22.4	Ar-C

Solvent: CDCl<sub>3</sub>, Instrument: 100 MHz NMR Spectrometer.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromo-2-fluoroaniline** reveals characteristic absorption bands corresponding to its amine and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Bromo-2-fluoroaniline



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3480 - 3300	Strong, Broad	N-H Stretch (Amine)
3100 - 3000	Medium	C-H Stretch (Aromatic)
1620 - 1580	Strong	N-H Bend (Amine)
1500 - 1400	Strong	C=C Stretch (Aromatic)
1250 - 1150	Strong	C-F Stretch
850 - 750	Strong	C-H Bend (Aromatic, out-of- plane)
700 - 500	Medium	C-Br Stretch

Data obtained from various sources and represents typical ranges.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of **4-Bromo-2-fluoroaniline** is characterized by its molecular ion peak.

Table 4: Mass Spectrometry Data for **4-Bromo-2-fluoroaniline** 

m/z	Relative Intensity (%)	Assignment
190.0	High	[M]+ (Molecular Ion)
188.9	High	[M] <sup>+</sup> Isotope Peak (due to <sup>79</sup> Br and <sup>81</sup> Br)

Molecular Weight: 190.01 g/mol .[2][3]

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may require optimization



based on the specific instrumentation and sample characteristics.

### **NMR Spectroscopy**

- Sample Preparation:
  - Accurately weigh 5-10 mg of 4-Bromo-2-fluoroaniline.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard single-pulse sequence.
  - For <sup>13</sup>C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
  - Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

### IR Spectroscopy (ATR-FTIR)



#### Sample Preparation:

- Ensure the ATR crystal is clean and a background spectrum has been collected.
- Place a small amount of solid 4-Bromo-2-fluoroaniline directly onto the ATR crystal.
- Data Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
  - Perform an ATR correction if necessary.
  - Identify and label the major absorption peaks.

### **Mass Spectrometry (GC-MS)**

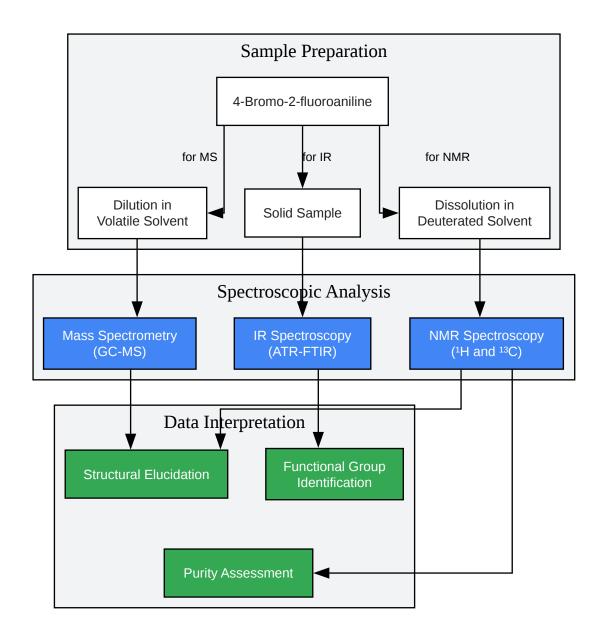
- Sample Preparation:
  - Prepare a dilute solution of 4-Bromo-2-fluoroaniline in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrument Setup and Data Acquisition:
  - Inject a small volume of the sample solution into the gas chromatograph.
  - The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.
  - The mass spectrometer will ionize the sample (e.g., using electron ionization) and separate the resulting ions based on their mass-to-charge ratio.
  - Acquire the mass spectrum over a suitable m/z range.



- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the fragmentation pattern to gain further structural information.

### Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2-fluoroaniline**.



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Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-2-fluoroaniline.

This guide serves as a foundational resource for professionals working with **4-Bromo-2-fluoroaniline**, providing the essential spectroscopic data and methodologies required for its effective characterization and use in further research and development.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266173#4-bromo-2-fluoroaniline-spectroscopic-data-nmr-ir-mass-spec]

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